2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
LY294002 is a morpholine derivative of quercetin. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). Two of these are the proto-oncogene serine/threonine-protein kinase (PIM1) and the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma isoform. With an IC50 of 1.4 uM it is somewhat less potent than wortmannin, another well-known PI3 kinase inhibitor However, LY294002 is a reversible inhibitor of PI3K whereas wortmannin acts irreversibly. Application of LY294002 causes a substantial acceleration of MEPP frequency (150 μM) at the frog neuromuscular junction through a mechanism that is independent of intraterminal calcium. LY294002 causes the release of MEPPs through a perturbation of synaptotagmin function.
Brand Name:
Vulcanchem
CAS No.:
154447-36-6
VCID:
VC0548394
InChI:
InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2
SMILES:
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Molecular Formula:
C19H17NO3
Molecular Weight:
307.3 g/mol
2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
CAS No.: 154447-36-6
Inhibitors
VCID: VC0548394
Molecular Formula: C19H17NO3
Molecular Weight: 307.3 g/mol
Purity: >99% (or refer to the Certificate of Analysis)
CAS No. | 154447-36-6 |
---|---|
Product Name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one |
Molecular Formula | C19H17NO3 |
Molecular Weight | 307.3 g/mol |
IUPAC Name | 2-morpholin-4-yl-8-phenylchromen-4-one |
Standard InChI | InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
Standard InChIKey | CZQHHVNHHHRRDU-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Appearance | Solid powder |
Description | LY294002 is a morpholine derivative of quercetin. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). Two of these are the proto-oncogene serine/threonine-protein kinase (PIM1) and the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma isoform. With an IC50 of 1.4 uM it is somewhat less potent than wortmannin, another well-known PI3 kinase inhibitor However, LY294002 is a reversible inhibitor of PI3K whereas wortmannin acts irreversibly. Application of LY294002 causes a substantial acceleration of MEPP frequency (150 μM) at the frog neuromuscular junction through a mechanism that is independent of intraterminal calcium. LY294002 causes the release of MEPPs through a perturbation of synaptotagmin function. |
Purity | >99% (or refer to the Certificate of Analysis) |
Shelf Life | >5 years if stored properly |
Solubility | Soluble in DMSO, not soluble in water. |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one LY 29400 LY 294002 LY-294002 LY294002 |
Reference | 1: Welling A, Hofmann F, Wegener JW. Inhibition of L-type Cav1.2 Ca2+ channels by 2,(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) and 2-[1-(3-dimethyl-aminopropyl)-5-methoxyindol-3-yl]-3-(1H-indol-3-yl) maleimide (Go6983). Mol Pharmacol. 2005 Feb;67(2):541-4. Epub 2004 Nov 10. PubMed PMID: 15537868. 2: Guo M, Joiakim A, Reiners JJ Jr. Suppression of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-mediated aryl hydrocarbon receptor transformation and CYP1A1 induction by the phosphatidylinositol 3-kinase inhibitor 2-(4-morpholinyl)-8-phenyl-4H-1- benzopyran-4-one (LY294002). Biochem Pharmacol. 2000 Sep 1;60(5):635-42. PubMed PMID: 10927021. 3: Jung YD, Kim MS, Lee KS, Kang IC, Nah AS, Song DU, Yang SY, Kim JK, Ahn BW. 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) inhibits nitric oxide production in cultured murine astrocytes. Pharmacol Res. 1999 Nov;40(5):423-7. PubMed PMID: 10527657. 4: Chasserot-Golaz S, Hubert P, Thiersé D, Dirrig S, Vlahos CJ, Aunis D, Bader MF. Possible involvement of phosphatidylinositol 3-kinase in regulated exocytosis: studies in chromaffin cells with inhibitor LY294002. J Neurochem. 1998 Jun;70(6):2347-56. PubMed PMID: 9603199. 5: Rousse S, Montarras D, Pinset C, Dubois C. Up-regulation of insulin-like growth factor binding protein-5 is independent of muscle cell differentiation, sensitive to rapamycin, but insensitive to wortmannin and LY294002. Endocrinology. 1998 Apr;139(4):1487-93. PubMed PMID: 9528925. 6: Nakamura M, Nakashima S, Katagiri Y, Nozawa Y. Effect of wortmannin and 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) on N-formyl-methionyl-leucyl-phenylalanine-induced phospholipase D activation in differentiated HL60 cells: possible involvement of phosphatidylinositol 3-kinase in phospholipase D activation. Biochem Pharmacol. 1997 Jun 15;53(12):1929-36. PubMed PMID: 9256168. 7: Yano H, Agatsuma T, Nakanishi S, Saitoh Y, Fukui Y, Nonomura Y, Matsuda Y. Biochemical and pharmacological studies with KT7692 and LY294002 on the role of phosphatidylinositol 3-kinase in Fc epsilon RI-mediated signal transduction. Biochem J. 1995 Nov 15;312 ( Pt 1):145-50. PubMed PMID: 7492304; PubMed Central PMCID: PMC1136237. 8: Smith LK, Vlahos CJ, Reddy KK, Falck JR, Garner CW. Wortmannin and LY294002 inhibit the insulin-induced down-regulation of IRS-1 in 3T3-L1 adipocytes. Mol Cell Endocrinol. 1995 Aug 30;113(1):73-81. PubMed PMID: 8674815. 9: Yamamoto-Honda R, Tobe K, Kaburagi Y, Ueki K, Asai S, Yachi M, Shirouzu M, Yodoi J, Akanuma Y, Yokoyama S, et al. Upstream mechanisms of glycogen synthase activation by insulin and insulin-like growth factor-I. Glycogen synthase activation is antagonized by wortmannin or LY294002 but not by rapamycin or by inhibiting p21ras. J Biol Chem. 1995 Feb 10;270(6):2729-34. PubMed PMID: 7852343. 10: Vlahos CJ, Matter WF, Hui KY, Brown RF. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). J Biol Chem. 1994 Feb 18;269(7):5241-8. PubMed PMID: 8106507. |
PubChem Compound | 3973 |
Last Modified | Nov 11 2021 |
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